1-(4-Bromo-2-methylphenyl)ethanone
Overview
Description
1-(4-Bromo-2-methylphenyl)ethanone is a chemical compound that is part of a broader class of organic molecules known for their aromatic bromine and ketone functional groups. While the specific compound of interest is not directly studied in the provided papers, related compounds with bromophenyl and ethanone groups are frequently investigated for their molecular structures, synthesis methods, and potential applications in various fields such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related bromophenyl ethanones is often achieved through multi-step procedures. For instance, the synthesis of enantiomerically pure diarylethanes, which are structurally related to 1-(4-Bromo-2-methylphenyl)ethanone, involves a 7-step procedure starting from a methanone precursor and includes a key resolution step to obtain optically pure enantiomers . Another related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, is synthesized using bromine as the brominating reagent, demonstrating the versatility of bromination reactions in the synthesis of bromophenyl compounds .
Molecular Structure Analysis
The molecular structure of bromophenyl ethanones is characterized using various computational and experimental techniques. For example, the molecular structure and vibrational frequencies of a pyrazole derivative of bromophenyl ethanone were investigated using Gaussian09 software and compared with experimental infrared bands . Single-crystal X-ray diffraction is another powerful tool used to determine the structure of bromophenyl compounds, as seen in the synthesis of a dihydro-indolone derivative .
Chemical Reactions Analysis
Bromophenyl ethanones can undergo various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, a bromophenyl ethanone derivative was used as a precursor in the synthesis of dihydropyrimidinones, which were then evaluated for their antimicrobial activities . The reactivity of these compounds is influenced by the presence of the bromine atom, which can participate in further substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl ethanones are influenced by their molecular structure. The presence of the bromine atom and the ketone group can affect the compound's polarity, boiling point, and reactivity. For instance, the molecular electrostatic potential of a pyrazole derivative indicates that the negative charge is concentrated around the carbonyl group, suggesting sites for electrophilic attack . The synthesis of polyethers based on conformational isomerism of bromophenyl compounds also highlights the impact of different substituents on the phase transition temperatures and thermodynamic parameters .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Antimicrobial Compounds : A study by Viveka et al. (2013) describes the synthesis of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate by reacting isonicotinic acid with 2-bromo-1-(4-methylphenyl)ethanone, which showed significant antimicrobial activity. This compound's structure was established using various analytical techniques, including UV-Visible spectrum and X-ray diffraction (Viveka, S., Prabhuswamy, M., Dinesha, D., Lokanath, N. K., & Nagaraja, G. K., 2013).
Development of Chalcone Analogues : Curti et al. (2007) demonstrated a synthetic protocol for creating α,β-unsaturated ketones as chalcone analogues. This involved an electron-transfer chain reaction using α-bromoketones, derived from compounds like 2-bromo-1-(4-nitrophenyl)ethanone, which can be useful in synthesizing a variety of chalcone analogues (Curti, C., Gellis, A., & Vanelle, P., 2007).
Molecular Docking and ADMET Studies
- Antimicrobial Properties Assessment : A 2022 study by Satya et al. focused on Ethanone 1-(2-hydroxy-5-methyl phenyl), a compound related to 1-(4-Bromo-2-methylphenyl)ethanone. They used molecular docking techniques to evaluate its binding efficacy with proteins in Staphylococcus aureus and conducted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. The findings indicated good binding efficacy, suggesting potential antimicrobial applications (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).
Hydrogen-Bonding Patterns Study
- Structural Analysis through Hydrogen-Bonding : Balderson et al. (2007) conducted a study on enaminones, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. The research focused on the hydrogen-bonding patterns within these compounds, offering insights into their structural stability and interactions, which is crucial for understanding their behavior in various applications (Balderson, J. L., Fernandes, M., Michael, J., & Perry, C. B., 2007).
Synthesis and Applications in Organic Chemistry
- Synthesis of Tryptamine Derivatives : Salikov et al. (2017) described the synthesis of branched tryptamines using cyclopropylketone arylhydrazones, where compounds like (2-arylcyclopropyl)ethanones were used. This methodology is significant in the synthesis of enantiomerically pure tryptamine derivatives, showcasing the utility of related compounds in organic synthesis (Salikov, R., Trainov, K. P., Levina, A. A., Belousova, I. K., Medvedev, M., & Tomilov, Y. V., 2017).
Safety And Hazards
- Pictograms : GHS07 (Warning)
- Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
- Precautionary Statements : Avoid inhalation, contact with skin, and eye exposure. Handle in a well-ventilated area.
Future Directions
Research on the applications of 1-(4-Bromo-2-methylphenyl)ethanone continues, particularly in the field of organic synthesis. Further investigations into its reactivity, functional group transformations, and potential pharmaceutical applications are warranted.
For more detailed information, you can refer to the MSDS provided by Ambeed, Inc.
Please note that this analysis is based on available literature and scientific knowledge. Always exercise caution when handling chemicals and follow proper safety protocols.
properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPLWOQOYGUXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620393 | |
Record name | 1-(4-Bromo-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylphenyl)ethanone | |
CAS RN |
65095-33-2 | |
Record name | 1-(4-Bromo-2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-2-methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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